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Compound of Interest

Compound Name:
3-Bromo-3'-morpholinomethyl

benzophenone

CAS No.: 898765-35-0

Cat. No.: B1293296

Get Quote

Executive Summary & Rationale
Photoaffinity labeling (PAL) often fails due to the hydrophobicity of the photo-warhead, leading

to non-specific aggregation and high background noise. 3-Bromo-3'-morpholinomethyl
benzophenone (BMBP) is a "privileged scaffold" designed to overcome this limitation.

The Benzophenone Core: Provides robust, reversible triplet-state photochemistry (350–365

nm) that preferentially inserts into C-H bonds, minimizing water quenching compared to

carbenes (diazirines).

The Morpholine Moiety: Acts as a solubility wing and lysosomotropic agent. It protonates at

physiological pH (pKa ~8.3), preventing the "greasy" benzophenone from aggregating in

aqueous buffers.

The 3-Bromo Handle: A chemically orthogonal site for Palladium-catalyzed cross-coupling

(Suzuki-Miyaura or Buchwald-Hartwig) to attach the pharmacophore (drug of interest)
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without affecting the photoreactive center.

Experimental Workflow: The "Scaffold-to-Hit"
Pipeline
The following diagram outlines the logical flow from chemical synthesis to proteomic readout.
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Figure 1:The BMBP workflow moves from synthetic coupling of the ligand to the Br-handle,

through UV-mediated crosslinking, to mass spectrometry identification.[1][2][3][4][5]

Protocol: Probe Synthesis (Derivatization)
Note: BMBP is rarely used as a standalone probe unless screening for fragments. The

standard application is to couple it to a ligand.

Step A: Suzuki-Miyaura Coupling
Objective: Attach your ligand (pharmacophore) to the 3-Bromo position. Reagents:

BMBP Scaffold (1.0 equiv)

Ligand-Boronic Acid/Pinacol Ester (1.2 equiv)

Pd(dppf)Cl₂ (0.05 equiv)
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K₂CO₃ (3.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

Dissolve BMBP and Ligand-Boronate in degassed Dioxane/Water.

Add base (K₂CO₃) and catalyst (Pd(dppf)Cl₂).

Heat to 80°C under N₂ atmosphere for 4–6 hours.

Purification: Silica gel chromatography.

Expert Tip: The morpholine group makes the product basic. Pre-treat silica with 1%

Triethylamine or use neutral alumina to prevent streaking/loss of product.

Protocol: Photoaffinity Labeling (In Vitro)[4]
Materials & Equipment[1][2][6][7][8]

Probe: Synthesized BMBP-Ligand conjugate.

UV Source: 365 nm LED array (e.g., Stratalinker or handheld UV lamp). Avoid 254 nm light

to prevent protein damage.

Buffer: PBS (pH 7.4) or HEPES (pH 7.2). Avoid Tris buffer if possible, as it can act as a

radical scavenger, though benzophenones are generally robust.

Vessel: 96-well clear-bottom plate (glass or UV-transparent plastic) or open microcentrifuge

tubes.

Step-by-Step Procedure
1. Preparation of Stocks

Dissolve the Probe in DMSO to create a 10 mM stock.

Solubility Check: Dilute 1 µL of stock into 99 µL PBS. If the solution remains clear, the

morpholine group is effectively solubilizing the benzophenone. If cloudy, lower the final
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concentration.

2. Incubation (Dark Phase)
System: Recombinant protein (1 µM) or Cell Lysate (1 mg/mL).

Dosing: Add Probe to samples at concentrations ranging from 1x to 10x the K_d (typically 1–

10 µM).

Control: Include a "Competitor" sample pre-incubated with 100x excess of the unmodified

parent drug (without the BMBP tag) to prove specific binding.

Time: Incubate for 30–60 minutes at 37°C (or 4°C for thermally unstable proteins) in the

dark.

3. Photoactivation (The Critical Step)
Place samples on ice to minimize thermal degradation during irradiation.

Position the UV lamp (365 nm) 2–5 cm above the open samples.

Irradiation Time:

High Intensity LED: 1–5 minutes.

Handheld Lamp (4W): 15–30 minutes.

Mechanism:[6][7] The benzophenone absorbs a photon, forming a triplet diradical.[2][8] This

radical abstracts a hydrogen atom from a nearby amino acid (within 3.1 Å), followed by

radical recombination to form a covalent C-C bond.

4. Post-Labeling Processing
For Gel Analysis: Add SDS-PAGE loading buffer, boil, and run gel. (Requires the probe to

have a fluorophore or biotin tag, or use anti-benzophenone antibodies if available).

For Mass Spec (Recommended): Proceed to Trypsin digestion.

Protocol: Mass Spectrometry Analysis
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Since the BMBP scaffold lacks a biotin handle for enrichment (unless one was added to the

ligand), the primary readout is LC-MS/MS mapping of the mass shift.

Data Analysis Parameters
When searching your MS data (Proteome Discoverer, MaxQuant, or Byonic), you must define a

Variable Modification.

Parameter Value / Calculation

Modification Name [Ligand]-BMBP-Adduct

Monoisotopic Mass Added Calculate:

Explanation

The benzophenone inserts into C-H. The net

reaction is addition of the probe and loss of 2

Hydrogen atoms (one from probe, one from

protein) during the radical recombination.

Target Residues

Any (Benzophenones are promiscuous but

prefer Methionine, Leucine, Phenylalanine, and

Glycine C-alpha).

Neutral Loss
None specific, but look for morpholine fragment

ions in MS2 if possible.

The "Bromine Signature" (Fragment Screening Only)
If you are using BMBP as a fragment probe (without coupling a ligand, i.e., the Br is still

present):

Diagnostic Feature: Bromine has two stable isotopes,

and

, in a nearly 1:1 ratio.

Validation: Look for peptide precursors with a distinct M and M+2 doublet of equal intensity.

This confirms the peptide is covalently modified by the BMBP fragment.
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Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Precipitation
Probe concentration >

Solubility limit.

Reduce probe concentration.

Ensure DMSO < 1%. Rely on

the morpholine's protonation;

ensure pH is < 8.0.

High Background
Non-specific hydrophobic

binding.

Add 0.01% Tween-20 or Triton

X-100 during the dark

incubation phase to reduce

micelle formation.

No Labeling
Inefficient photolysis or steric

clash.

Increase UV time (up to 60

min). Ensure the BMBP

attachment point on the ligand

is solvent-exposed and not

buried in the binding pocket.

Protein Degradation UV heating or short-wave UV.

Keep samples on ice. Ensure

a 365 nm filter is used (block

<300 nm light).
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BenchChem Compound Data: 4'-bromo-3-morpholinomethyl benzophenone Product Page.

Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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